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Compound of Interest

Compound Name: 5-O-Caffeoylshikimic acid

Cat. No.: B1241218 Get Quote

An In-Depth Examination of its Pharmacological
Properties and Mechanisms of Action for
Researchers and Drug Development Professionals
Introduction: 5-O-Caffeoylshikimic acid (5OCSA) is a naturally occurring phenolic compound

that has garnered significant interest within the scientific community for its potential therapeutic

applications. As a derivative of caffeic acid and shikimic acid, 5OCSA belongs to a class of

compounds known for their diverse biological activities. This technical guide provides a

comprehensive overview of the current understanding of 5-O-caffeoylshikimic acid's

therapeutic effects, with a focus on its anti-inflammatory, antioxidant, and anti-cancer

properties. This document is intended for researchers, scientists, and drug development

professionals, offering detailed experimental methodologies, quantitative data, and

visualizations of the key signaling pathways involved in its mechanism of action. While

research specifically on 5-O-caffeoylshikimic acid is emerging, this guide also incorporates

data from the closely related and well-studied compounds, 5-O-caffeoylquinic acid (5-CQA) and

caffeic acid, to provide a broader context for its potential pharmacological activities.

Therapeutic Effects and Mechanisms of Action
5-O-Caffeoylshikimic acid and its related compounds exhibit a range of therapeutic effects,

primarily attributed to their antioxidant and anti-inflammatory properties, as well as their ability

to modulate key cellular signaling pathways.
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Anti-inflammatory Activity
The anti-inflammatory effects of caffeoyl derivatives are largely mediated through the inhibition

of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor

that regulates the expression of numerous pro-inflammatory genes, including cytokines and

enzymes like cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is sequestered in the

cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, IκBα is

phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the

transcription of target genes. Studies on the related compound 5-caffeoylquinic acid (5-CQA)

have shown that it can decrease the expression of NF-κB and downstream inflammatory

cytokines[1][2]. Caffeic acid has also been demonstrated to inhibit NF-κB activation[3][4]. This

suggests a similar mechanism of action for 5-O-caffeoylshikimic acid.

Antioxidant Activity
5-O-Caffeoylshikimic acid possesses potent antioxidant properties, which are attributed to its

ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of phenolic

compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl

(DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

The catechol moiety in the caffeoyl group is a key structural feature responsible for this

antioxidant activity.

Another important mechanism underlying the antioxidant effects of caffeoyl derivatives is the

activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a

transcription factor that regulates the expression of a wide array of antioxidant and

cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like

ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of

oxidative stress or Nrf2 activators, Nrf2 is released from Keap1 and translocates to the nucleus,

where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target

genes. Studies on 5-CQA have shown that it can increase the nuclear translocation of Nrf2 and

the expression of downstream antioxidant proteins such as heme oxygenase-1 (HO-1) and

glutamate-cysteine ligase (GCL)[5][6].

Anti-cancer Activity
5-O-Caffeoylshikimic acid has demonstrated antiproliferative activity against various cancer

cell lines. While the precise mechanisms are still under investigation, it is suggested that its
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anti-cancer effects may be linked to the modulation of signaling pathways involved in cell

proliferation, invasion, and apoptosis. For instance, the related compound 5-CQA has been

shown to inhibit the invasion of non-small cell lung cancer (NSCLC) cells by inactivating the

p70S6K and Akt signaling pathways[6]. Furthermore, 5-O-caffeoylshikimic acid itself has

been identified as a potential agent for the study of NSCLC[7][8].

Xanthine Oxidase Inhibition
A significant therapeutic potential of 5-O-caffeoylshikimic acid lies in its ability to inhibit

xanthine oxidase (XOD), a key enzyme in purine metabolism that catalyzes the oxidation of

hypoxanthine and xanthine to uric acid.[8][9][10] Overproduction of uric acid can lead to

hyperuricemia, a condition associated with gout and kidney disease. 5-O-Caffeoylshikimic
acid has been identified as a novel inhibitor of XOD, suggesting its potential use in the

management of hyperuricemia and related pathologies.[1][5][7][11]

Quantitative Data
The following tables summarize the available quantitative data on the therapeutic effects of 5-
O-caffeoylshikimic acid and related compounds.

Table 1: Xanthine Oxidase Inhibitory Activity of 5-O-Caffeoylshikimic Acid

Compound IC50 (µM) In Vivo Model Efficacy Reference

5-O-

Caffeoylshikimic

acid

13.96
Hyperuricemia

Mouse Model

Significantly

reduced serum

uric acid,

creatinine, and

BUN levels.

[1][5][7]

Table 2: Antiproliferative Activity of Caffeic Acid Derivatives
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Compound Cell Line IC50 (µM) Reference

Caffeic acid n-butyl

ester
A549 (Lung Cancer) 25 [12]

Caffeic acid
Multiple Cancer Cell

Lines
Varies [13]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cell Proliferation
This protocol is used to assess the effect of 5-O-caffeoylshikimic acid on the proliferation of

cancer cells.

Materials:

Cancer cell line of interest (e.g., A549)

Complete culture medium

96-well plates

5-O-Caffeoylshikimic acid

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
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Treat the cells with various concentrations of 5-O-caffeoylshikimic acid and incubate for

48-72 hours.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to untreated control cells.

DPPH Radical Scavenging Assay
This assay measures the free radical scavenging activity of 5-O-caffeoylshikimic acid.

Materials:

5-O-Caffeoylshikimic acid

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (0.1 mM)

Methanol

96-well plate

Microplate reader

Procedure:

Prepare different concentrations of 5-O-caffeoylshikimic acid in methanol.

Add 100 µL of each sample concentration to the wells of a 96-well plate.

Add 100 µL of DPPH solution to each well.

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm.
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Calculate the percentage of DPPH radical scavenging activity.

Ferric Reducing Antioxidant Power (FRAP) Assay
This assay determines the ability of 5-O-caffeoylshikimic acid to reduce ferric ions.

Materials:

5-O-Caffeoylshikimic acid

FRAP reagent (containing acetate buffer, TPTZ solution, and FeCl₃ solution)

96-well plate

Microplate reader

Procedure:

Prepare the FRAP reagent fresh.

Add 180 µL of FRAP reagent to each well of a 96-well plate.

Add 20 µL of different concentrations of 5-O-caffeoylshikimic acid to the wells.

Incubate the plate at 37°C for 4 minutes.

Measure the absorbance at 593 nm.

The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g.,

FeSO₄).

Xanthine Oxidase Inhibition Assay
This protocol assesses the inhibitory effect of 5-O-caffeoylshikimic acid on xanthine oxidase

activity.

Materials:

5-O-Caffeoylshikimic acid
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Xanthine oxidase (XOD) from bovine milk

Xanthine

Phosphate buffer (pH 7.5)

Spectrophotometer or microplate reader

Procedure:

Prepare a reaction mixture containing phosphate buffer, xanthine, and different

concentrations of 5-O-caffeoylshikimic acid.

Initiate the reaction by adding xanthine oxidase.

Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric

acid.

Calculate the percentage of XOD inhibition and determine the IC50 value.

In Vivo Hyperuricemia Mouse Model
This model is used to evaluate the in vivo efficacy of 5-O-caffeoylshikimic acid in reducing

uric acid levels.

Materials:

Male Kunming mice

Potassium oxonate

Hypoxanthine

5-O-Caffeoylshikimic acid

Kits for measuring serum uric acid, creatinine, and BUN

Procedure:
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Induce hyperuricemia in mice by intraperitoneal injection of potassium oxonate (300 mg/kg)

and oral gavage of hypoxanthine (500 mg/kg) for 7 days.[1][5][7]

Administer different doses of 5-O-caffeoylshikimic acid (e.g., 10, 20, 40 mg/kg) orally to the

mice.

Collect blood samples and measure serum levels of uric acid, creatinine, and blood urea

nitrogen (BUN).

Compare the results with a control group and a positive control group (e.g., allopurinol).

Western Blot for NF-κB Activation
This technique is used to analyze the effect of 5-O-caffeoylshikimic acid on the nuclear

translocation of NF-κB.

Materials:

Cells of interest (e.g., macrophages)

5-O-Caffeoylshikimic acid

Lysis buffer

Primary antibodies against NF-κB p65 and a loading control (e.g., β-actin)

HRP-conjugated secondary antibody

Chemiluminescence detection system

Procedure:

Treat cells with 5-O-caffeoylshikimic acid and an inflammatory stimulus (e.g., LPS).

Lyse the cells and separate the nuclear and cytoplasmic fractions.

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Incubate the membrane with the primary antibody against NF-κB p65.
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Incubate with the HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescence system.

Nrf2 Activation Luciferase Reporter Assay
This assay measures the ability of 5-O-caffeoylshikimic acid to activate the Nrf2 pathway.

Materials:

Cells stably transfected with an ARE-luciferase reporter construct

5-O-Caffeoylshikimic acid

Luciferase assay reagent

Luminometer

Procedure:

Treat the cells with different concentrations of 5-O-caffeoylshikimic acid.

Lyse the cells and add the luciferase assay reagent.

Measure the luminescence using a luminometer.

An increase in luminescence indicates the activation of the Nrf2 pathway.

Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling

pathways modulated by 5-O-caffeoylshikimic acid and its related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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